
6-(1-Fluoroethyl)-4(1H)-pyrimidinone
Descripción general
Descripción
6-(1-Fluoroethyl)-4(1H)-pyrimidinone, also known as FEPM, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. FEPM belongs to the pyrimidine family of compounds and has a molecular formula of C6H7FN2O.
Mecanismo De Acción
6-(1-Fluoroethyl)-4(1H)-pyrimidinone inhibits DHODH by binding to the enzyme's active site, thereby preventing the synthesis of pyrimidine nucleotides. This, in turn, leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
6-(1-Fluoroethyl)-4(1H)-pyrimidinone has been found to have potent antiproliferative effects on cancer cells, as well as anti-inflammatory effects in animal models of inflammation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-(1-Fluoroethyl)-4(1H)-pyrimidinone is its potency as a DHODH inhibitor, which makes it a useful tool for studying the role of DHODH in various biological processes. However, 6-(1-Fluoroethyl)-4(1H)-pyrimidinone's high potency can also make it difficult to use in certain experiments, as it may have off-target effects.
Direcciones Futuras
There are several potential future directions for research on 6-(1-Fluoroethyl)-4(1H)-pyrimidinone. One area of interest is its potential use in cancer treatment, as DHODH inhibitors have shown promise as anticancer agents. Another area of interest is its potential use in the treatment of neurodegenerative diseases, as 6-(1-Fluoroethyl)-4(1H)-pyrimidinone has been shown to have neuroprotective effects in animal models. Additionally, further research is needed to better understand the off-target effects of 6-(1-Fluoroethyl)-4(1H)-pyrimidinone and to develop more selective DHODH inhibitors.
Aplicaciones Científicas De Investigación
6-(1-Fluoroethyl)-4(1H)-pyrimidinone has been studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which plays a crucial role in the synthesis of pyrimidine nucleotides. 6-(1-Fluoroethyl)-4(1H)-pyrimidinone has also been studied for its potential use in cancer treatment, as DHODH is overexpressed in many cancer cells.
Propiedades
IUPAC Name |
4-(1-fluoroethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O/c1-4(7)5-2-6(10)9-3-8-5/h2-4H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOIUIUOQJNADX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=O)NC=N1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452442 | |
| Record name | 6-(1fluoroethyl)-4-pyrimidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-Fluoroethyl)-4(1H)-pyrimidinone | |
CAS RN |
227184-11-4 | |
| Record name | 6-(1fluoroethyl)-4-pyrimidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

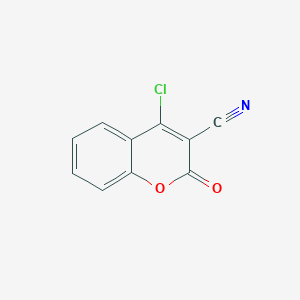
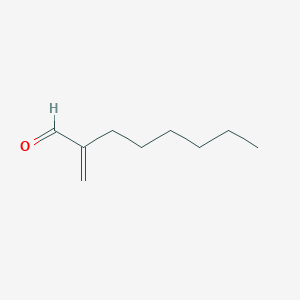
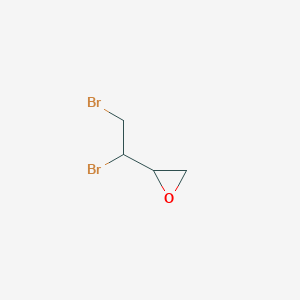

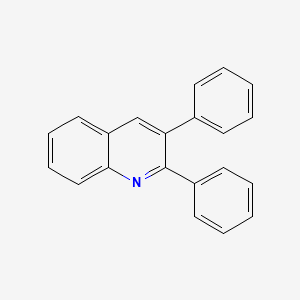
![2-(octadecylamino)-N-[4-[4-[[2-(octadecylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B3369083.png)
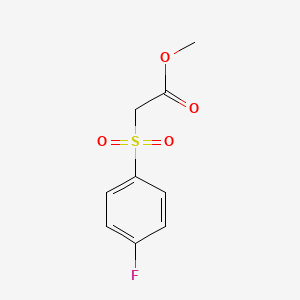
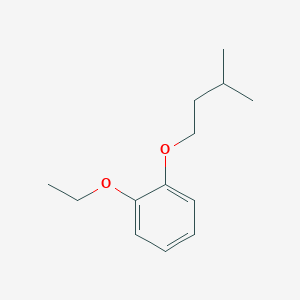


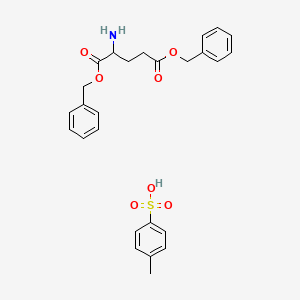
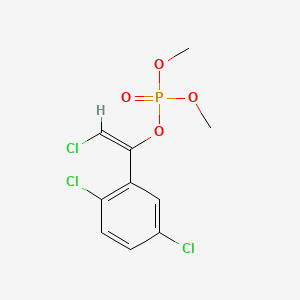
![1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane](/img/structure/B3369142.png)
![7-Amino-2-(propan-2-yl)-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid](/img/structure/B3369153.png)